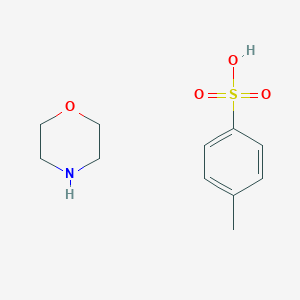

Morpholine, 4-methylbenzenesulfonate

Description

Properties

CAS No. |

13732-62-2 |

|---|---|

Molecular Formula |

C11H17NO4S |

Molecular Weight |

259.32 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;morpholin-4-ium |

InChI |

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-6-4-2-5-1/h2-5H,1H3,(H,8,9,10);5H,1-4H2 |

InChI Key |

LYWVNPSVLAFTFX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1COCC[NH2+]1 |

Other CAS No. |

13732-62-2 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Chemical Analysis and Separation Techniques

High-Performance Liquid Chromatography (HPLC)

Morpholine, 4-methylbenzenesulfonate is effectively analyzed using reverse phase HPLC methods. The separation process utilizes a mobile phase comprising acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities, making it valuable for pharmacokinetic studies .

| Technique | Mobile Phase | Notes |

|---|---|---|

| HPLC | Acetonitrile + Water + Phosphoric Acid | Scalable for preparative separation |

| MS Compatibility | Replace phosphoric acid with formic acid | Enhances compatibility with MS |

Organic Synthesis

Morpholine derivatives are widely used in organic synthesis due to their reactivity and ability to act as building blocks for various pharmaceuticals. This compound can participate in reactions typical of secondary amines, such as forming enamines and serving as a catalyst in urethane formation.

Case Study: Urethane Formation

Recent studies have demonstrated that morpholine and its derivatives can catalyze the formation of urethanes from phenyl isocyanate and alcohols. The presence of morpholine enhances the reaction rate compared to catalyst-free processes. The proposed mechanism involves multiple steps, indicating its potential in synthetic chemistry .

Pharmaceutical Applications

Morpholine derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds. For instance, they are involved in the production of antibiotics like linezolid and anticancer agents such as gefitinib.

| Pharmaceutical Compound | Active Ingredient | Role of Morpholine Derivative |

|---|---|---|

| Linezolid | Linezolid | Building block in synthesis |

| Gefitinib | Gefitinib | Intermediate for production |

Industrial Applications

Morpholine is utilized in several industrial applications, particularly in steam systems for power plants where it serves as a pH adjuster. Its volatility allows it to distribute evenly within water and steam phases, providing corrosion protection .

Agricultural Uses

In agriculture, morpholine derivatives are used as emulsifiers and solubility aids for fruit coatings and fungicides. However, the use of morpholine in food products has faced regulatory scrutiny due to safety concerns .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₁H₁₅NO₃S

- Molecular Weight : 265.31 g/mol

- Synonyms: 4-Toluenesulfonyl morpholine, 4-[(4-Methylphenyl)sulfonyl]morpholine, (4-Methylphenyl)morpholino sulfone .

The compound is used in organic synthesis as a sulfonating agent or intermediate, particularly in pharmaceuticals and agrochemicals. Its sulfonate group enhances solubility and stability, making it valuable in catalysis and drug design.

Comparison with Structural Analogs

Substituted Aryl Sulfonyl Morpholines

Morpholine, 4-methylbenzenesulfonate belongs to a broader class of aryl sulfonyl morpholines. reports three analogs with distinct aryl substituents:

| Compound Name | Substituent Position | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | Para-methoxy | 109–110 | 75 |

| 4-[(2-Methoxyphenyl)sulfonyl]morpholine | Ortho-methoxy | 85–86 | 72 |

| 4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine | Biphenyl | Not reported | 68 |

Key Observations :

- Substituent Effects : The para-methoxy derivative (109–110°C) has a higher melting point than the ortho-methoxy analog (85–86°C), indicating that para-substituents enhance crystallinity due to symmetrical packing .

- Steric Hindrance : Ortho-substituents (e.g., 2-methoxy) reduce melting points, likely due to disrupted crystal lattice formation .

Bioisosteric Replacements: Morpholine vs. Piperidine/Piperazine

Replacing morpholine with piperidine or piperazine alters biological activity. and highlight:

- Cholinesterase Inhibition : Morpholine-containing compounds (e.g., compound 5 in ) showed weaker inhibitory activity (IC₅₀ > 1 µM) compared to piperidine analogs (IC₅₀: 0.092 µM for compound 4m). Docking studies revealed weaker interactions with key residues (Trp84, Ser122) in the enzyme active site .

- Activity Trends : In acetylcholinesterase inhibitors, morpholine derivatives exhibited 15.4-fold lower potency than piperazine-based compounds, emphasizing the role of nitrogen positioning in hydrogen bonding .

Environmental and Regulatory Profiles

provides regulatory data for this compound and its analog N,N-diethyl-ethanamine 4-methylbenzenesulfonate:

| Compound Name | CAS No. | PBT Status | Risk Quotient (RQ) |

|---|---|---|---|

| This compound | 13732-62-2 | Not PBT | <1 |

| N,N-Diethyl-ethanamine 4-methylbenzenesulfonate | 15404-00-9 | Not PBT | <1 |

Both compounds are deemed low-risk under reasonable worst-case exposure scenarios (e.g., sewer release), supporting their industrial use .

Key Research Findings

Structural Insights

- Protein Binding : The morpholine ring in MES (a phenylpyruvate analog) interacts with Tyr50 and Trp87 in JbCDTCM enzymes, stabilizing substrate-enzyme complexes .

Preparation Methods

Reaction Mechanism and Optimization

The sulfonation proceeds through the generation of the electrophilic HSO₃⁺ ion, which attacks the para position of toluene. The reaction is reversible, necessitating azeotropic removal of water to drive completion. Experimental protocols recommend:

-

Reflux conditions : Heating the mixture at 150°C for 15 minutes with a water separator to remove H₂O.

-

Workup : Adding saturated NaCl solution precipitates the sodium salt of PTSA, which is isolated via suction filtration and dried at 105–110°C.

Yields exceed 85% in laboratory settings, with scalability achieved through continuous distillation systems. Industrial variants often replace H₂SO₄ with oleum (fuming sulfuric acid) to accelerate kinetics.

Formation of Morpholine Tosylate through Acid-Base Reaction

The final step involves neutralizing morpholine with PTSA to form the tosylate salt. This process, analogous to transition metal tosylate syntheses, exploits the basicity of morpholine’s nitrogen atom.

Protocol and Reaction Dynamics

In a typical procedure:

-

Stoichiometric reaction : Morpholine and PTSA are combined in a 1:1 molar ratio in aqueous or alcoholic solvents.

-

Temperature control : Refluxing at 80–100°C ensures complete proton transfer.

-

Crystallization : Cooling the reaction mixture induces precipitation of the tosylate salt, which is filtered and washed with cold solvent.

The reaction achieves near-quantitative yields (>95%) due to the strong acidity of PTSA (pKa ≈ −2). Industrial processes often employ spray drying or antisolvent crystallization to enhance crystal purity and particle size distribution.

Alternative Methods: Tosylation in Morpholine Derivative Synthesis

Recent academic work demonstrates alternative routes where tosylation precedes morpholine ring closure. For instance, Boris et al. (2020) detailed a multi-step synthesis involving:

-

Epoxide opening : Reaction of a sulfonamide with epichlorohydrin to form a β-hydroxyethyl intermediate.

-

Tosylation : Protecting the hydroxyl group with p-toluenesulfonyl chloride in acetone/water.

-

Ring closure : Base-mediated cyclization (e.g., using K₂CO₃) to form the morpholine ring.

This method, while synthetically versatile, requires stringent control over reaction stoichiometry and purification steps, resulting in lower overall yields (60–70%) compared to acid-base neutralization.

Industrial-Scale Production and Optimization

Modern manufacturing leverages continuous flow reactors to improve efficiency. Patent WO2020152010A1 highlights a protocol for 4-(2,2,3,3-tetrafluoropropyl)morpholine that adapts to tosylate synthesis:

-

Flow chemistry : Reactors operate at 100–170°C and 1–50 bar, reducing reaction times from hours to minutes.

-

Catalyst recycling : Immobilized catalysts (e.g., Ni/Al₂O₃) enable reuse across multiple batches, cutting costs.

Purification advancements include simulated moving bed (SMB) chromatography, which achieves >99.5% purity for pharmaceutical-grade morpholine tosylate.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling Morpholine, 4-methylbenzenesulfonate in laboratory settings?

- Answer : Implement strict personal protective equipment (PPE), including gloves, lab coats, and eye protection. Ensure adequate ventilation to avoid inhalation exposure. In case of skin contact, wash immediately with water. Avoid prolonged exposure, as morpholine derivatives can cause skin irritation and systemic toxicity via nitrosation (e.g., forming NMOR). Display safety summaries near work areas and ensure all personnel are trained in emergency procedures .

Q. What analytical techniques are recommended for quantifying this compound in experimental solutions?

- Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is suitable for precise quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can resolve sulfonate and morpholine moieties. Computational methods like density functional theory (DFT) can predict vibrational spectra or electronic properties for cross-validation .

Q. How can environmental risks of this compound be assessed in wastewater release scenarios?

- Answer : Conduct environmental fate studies under "reasonable worst-case" conditions (e.g., sewer release). Evaluate biodegradability, bioaccumulation potential, and toxicity using standardized OECD tests. Current data suggest it is not persistent, bioaccumulative, or toxic (PBT), with a risk quotient (RQ) <1, indicating low environmental hazard .

Advanced Research Questions

Q. What mechanistic insights explain the formation of N-Nitrosomorpholine (NMOR) from this compound under specific conditions?

- Answer : NMOR forms via nitrosation when morpholine reacts with nitrites (e.g., in acidic or high-temperature environments). This reaction is dose-dependent and observed in vivo, leading to hepatocellular carcinomas in rodents. Analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for detecting NMOR traces in biological matrices .

Q. How can computational chemistry (e.g., DFT) optimize the synthesis of this compound derivatives?

- Answer : DFT calculations model reaction pathways, transition states, and intermediate stability. For example, studies on sodium 4-methylbenzenesulfonate (SMBS) complexes reveal favorable 1:1 or 2:1 stoichiometries with lithium initiators in nonpolar solvents. This guides solvent selection and catalyst design to enhance reaction efficiency and regioselectivity .

Q. What experimental strategies mitigate data contradictions in toxicity studies of morpholine derivatives?

- Answer : Standardize exposure models (e.g., in vitro vs. in vivo) and control for confounding factors like nitrite intake. Use isotopic labeling (e.g., ¹⁵N-morpholine) to track metabolic pathways. Cross-validate findings with epidemiological data where available, though human carcinogenicity remains unclassified (IARC Group 3) due to insufficient evidence .

Q. How do structural modifications of this compound influence its pharmacological activity?

- Answer : Introduce functional groups (e.g., hydroxyl, azido) to the morpholine or sulfonate rings to alter bioavailability or target affinity. For example, 4-(Morpholinomethyl)aniline derivatives are intermediates in anticancer agents. Assess modifications using in vitro cytotoxicity assays (e.g., MTT) and molecular docking studies to predict binding interactions .

Methodological Notes

- Toxicity Testing : Prioritize OECD Guidelines 451 (carcinogenicity) and 471 (genotoxicity) for regulatory compliance.

- Synthetic Optimization : Use phase-transfer catalysis or microwave-assisted synthesis to improve yield in sulfonation reactions.

- Data Validation : Cross-reference experimental results with computational predictions (e.g., QSPR models) to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.